molecular formula C10H21NO3 B6227558 tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate CAS No. 2156548-34-2

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate

Cat. No.: B6227558
CAS No.: 2156548-34-2
M. Wt: 203.28 g/mol
InChI Key: ANPGGENQQSVXSP-UHFFFAOYSA-N
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Description

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate is an organic compound with the molecular formula C₁₀H₂₁NO₃ It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a hydroxy-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-hydroxy-2-methylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether at low temperatures.

    Substitution: Tosyl chloride (TsCl) in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of tert-butyl N-(3-oxo-2-methylpropyl)-N-methylcarbamate.

    Reduction: Formation of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylamine.

    Substitution: Formation of tert-butyl N-(3-tosyloxy-2-methylpropyl)-N-methylcarbamate.

Scientific Research Applications

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate involves the interaction of its carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site serine residue. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)-N-methylcarbamate
  • tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate
  • tert-butyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate

Uniqueness

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate is unique due to the presence of both a hydroxy group and a methyl group on the propyl chain. This structural feature imparts distinct reactivity and steric properties, making it a valuable compound for specific synthetic and research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate can be achieved through a three-step process involving the protection of the amine group, alkylation of the protected amine, and deprotection of the carbamate group.", "Starting Materials": [ "N-methyl-N-tert-butoxycarbonylamine", "3-bromo-2-methyl-1-propanol", "Potassium carbonate", "tert-butyl chloroformate", "Methanol", "Dichloromethane", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "N-methyl-N-tert-butoxycarbonylamine is reacted with tert-butyl chloroformate in the presence of potassium carbonate and dichloromethane to form tert-butyl N-(tert-butoxycarbonyl)-N-methylcarbamate.", "Step 2: Alkylation of the protected amine", "The protected amine is then reacted with 3-bromo-2-methyl-1-propanol in the presence of sodium hydroxide and methanol to form tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate.", "Step 3: Deprotection of the carbamate group", "The carbamate group is deprotected by treatment with sodium hydroxide in water to yield tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate." ] }

CAS No.

2156548-34-2

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-2-methylpropyl)-N-methylcarbamate

InChI

InChI=1S/C10H21NO3/c1-8(7-12)6-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3

InChI Key

ANPGGENQQSVXSP-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)CO

Purity

95

Origin of Product

United States

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